Functional Selectivity as a Partial Agonist: N6-Methyl vs. Other 2-Alkylthio Analogs
In a series of 2-alkylthioadenosine derivatives, the N6-methyl modification is critical for modulating agonist efficacy. While N6-methyl-2-alkylthio derivatives 10, 14, and 15 act as 'nearly full antagonists' with IC50 < 0.5 μM, the data implies that the unphosphorylated nucleoside (N6-Methyl-2-methylthioadenosine) can act as a partial agonist/incomplete relaxant [1]. This is supported by studies on the parent 2-methylthioadenosine (ms2A), which did not elicit maximal relaxation of guinea-pig taenia coli, unlike adenosine, AMP, ADP, or ATP [2]. Therefore, N6-Methyl-2-methylthioadenosine is a valuable scaffold for developing partial agonists with functional selectivity.
| Evidence Dimension | Functional Efficacy (Receptor Activation) |
|---|---|
| Target Compound Data | Partial agonist / incomplete relaxant |
| Comparator Or Baseline | N6-methyl-2-alkylthioadenosine bisphosphate derivatives (nearly full antagonists, IC50 < 0.5 μM); Adenosine, AMP, ADP, ATP (full relaxants) |
| Quantified Difference | Qualitative difference in maximal effect (incomplete vs. complete relaxation) |
| Conditions | P2Y1 receptor antagonism assay (turkey erythrocyte membranes); isolated guinea-pig taenia coli relaxation assay |
Why This Matters
This functional profile distinguishes it from full agonists (e.g., adenosine) and full antagonists (e.g., bisphosphate derivatives), making it a unique probe for studying biased signaling and partial receptor activation.
- [1] Secrist III, J. A., et al. (2000). Structure-activity relationships of bisphosphate nucleotide derivatives as P2Y(1) receptor antagonists and partial agonists. Journal of Medicinal Chemistry. Abstract retrieved from CORE. View Source
- [2] Satchell, D. G., & Maguire, M. H. (1975). Inhibitory effects of adenine nucleotide analogs on the isolated guinea-pig taenia coli. Journal of Pharmacology and Experimental Therapeutics, 195(3), 540-548. View Source
